2-(6-bromo-2-methoxy-1-naphthyl)-N-ethylacetamide
Overview
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-ethylacetamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a naphthyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-ethylacetamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Bromination: Introduction of a bromine atom to the naphthyl ring.
Methoxylation: Addition of a methoxy group to the naphthyl ring.
Acetamidation: Formation of the acetamide group through a reaction with ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methoxy-1-naphthyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(6-hydroxy-2-methoxy-1-naphthyl)-N-ethylacetamide, while reduction could produce 2-(6-methoxy-1-naphthyl)-N-ethylacetamide.
Scientific Research Applications
2-(6-bromo-2-methoxy-1-naphthyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide
- 2-(6-bromo-2-methoxy-1-naphthyl)acetonitrile
Uniqueness
Compared to similar compounds, 2-(6-bromo-2-methoxy-1-naphthyl)-N-ethylacetamide is unique due to its specific structural features, such as the ethylacetamide group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-ethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-3-17-15(18)9-13-12-6-5-11(16)8-10(12)4-7-14(13)19-2/h4-8H,3,9H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCBVVCNZBVWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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